molecular formula C18H24N2O2 B1253747 3,3'-Dipropoxybenzidine

3,3'-Dipropoxybenzidine

Cat. No.: B1253747
M. Wt: 300.4 g/mol
InChI Key: OVRXAJFDCYEWIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3'-Dipropoxybenzidine is a benzidine derivative substituted with propoxy (-OCH₂CH₂CH₃) groups at the 3 and 3' positions of the biphenyl core. It is structurally characterized by a planar biphenyl conformation due to the absence of steric hindrance at the ortho positions . Its synthesis and applications are primarily focused on the development of safer direct dyes in the textile industry.

Properties

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

4-(4-amino-3-propoxyphenyl)-2-propoxyaniline

InChI

InChI=1S/C18H24N2O2/c1-3-9-21-17-11-13(5-7-15(17)19)14-6-8-16(20)18(12-14)22-10-4-2/h5-8,11-12H,3-4,9-10,19-20H2,1-2H3

InChI Key

OVRXAJFDCYEWIQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OCCC)N

Synonyms

3,3'-dipropoxybenzidine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Conformational Differences

The substituent type and position on benzidine derivatives critically influence molecular conformation and physicochemical properties:

Compound Substituents Conformation Key Structural Feature
3,3'-Dipropoxybenzidine 3,3'-OCH₂CH₂CH₃ Planar Propoxy groups at para positions
2,2'-Dimethyl-5,5'-Dipropoxybenzidine 2,2'-CH₃; 5,5'-OCH₂CH₂CH₃ Twisted Steric hindrance at ortho positions
3,3'-Dimethoxybenzidine 3,3'-OCH₃ Planar (assumed) Smaller methoxy groups
Benzidine (parent) None Planar Unsubstituted biphenyl core
  • Planar vs. Twisted Conformations: 3,3'-Dipropoxybenzidine adopts a planar structure due to para-substituted propoxy groups, minimizing steric repulsion .

Toxicity and Mutagenicity

Substituent chemistry significantly impacts toxicological profiles:

Compound Mutagenicity (Salmonella) Carcinogenicity Key Findings
3,3'-Dipropoxybenzidine Non-mutagenic Not listed in NTP reports Safer for dye synthesis
3,3'-Dimethoxybenzidine Mutagenic (inferred) Known carcinogen Regulated under EU directives
Benzidine Mutagenic Known carcinogen Banned in industrial applications
2,2'-Dimethyl-5,5'-Dipropoxybenzidine Non-mutagenic Not reported Steric hindrance reduces DNA interaction
  • Non-Mutagenic Design: The propoxy groups in 3,3'-dipropoxybenzidine may hinder metabolic activation into mutagenic intermediates, unlike smaller substituents (e.g., methoxy or amino groups) .

Regulatory Status

Regulatory restrictions vary based on toxicity and carcinogenicity:

Compound EU Regulations
Benzidine Banned (98/24/EC, 2004/37/EC)
3,3'-Dimethoxybenzidine Banned (98/24/EC, 2004/37/EC)
3,3'-Dichlorobenzidine Banned (98/24/EC, 2004/37/EC)
3,3'-Dipropoxybenzidine Not regulated under listed directives

Data Tables

Table 1: Structural and Toxicological Comparison

Compound Substituents Conformation Mutagenicity Carcinogenicity
3,3'-Dipropoxybenzidine 3,3'-OCH₂CH₂CH₃ Planar No No
3,3'-Dimethoxybenzidine 3,3'-OCH₃ Planar Yes Yes
2,2'-Dimethyl-5,5'-Dipropoxybenzidine 2,2'-CH₃; 5,5'-OCH₂CH₂CH₃ Twisted No No

Table 2: Regulatory Status in Europe

Compound Banned Under 98/24/EC Restricted in Cosmetics
Benzidine Yes Yes
3,3'-Dimethoxybenzidine Yes No
3,3'-Dipropoxybenzidine No No

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.